

Modulating Recombinant Protein Glycosylation with D-Galactose: Application Notes and Protocols

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Compound of Interest

Compound Name: *D-Galactose*

Cat. No.: *B084031*

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Introduction

Glycosylation is a critical post-translational modification of recombinant proteins, profoundly influencing their stability, efficacy, and safety. The precise control of glycan structures, particularly galactosylation, is a key objective in biopharmaceutical development to ensure product consistency and desired therapeutic function. Supplementing cell culture media with **D-Galactose** is a widely adopted and effective strategy to modulate the glycosylation profile of recombinant proteins, primarily by increasing the intracellular pool of UDP-Galactose, a crucial substrate for galactosyltransferases.

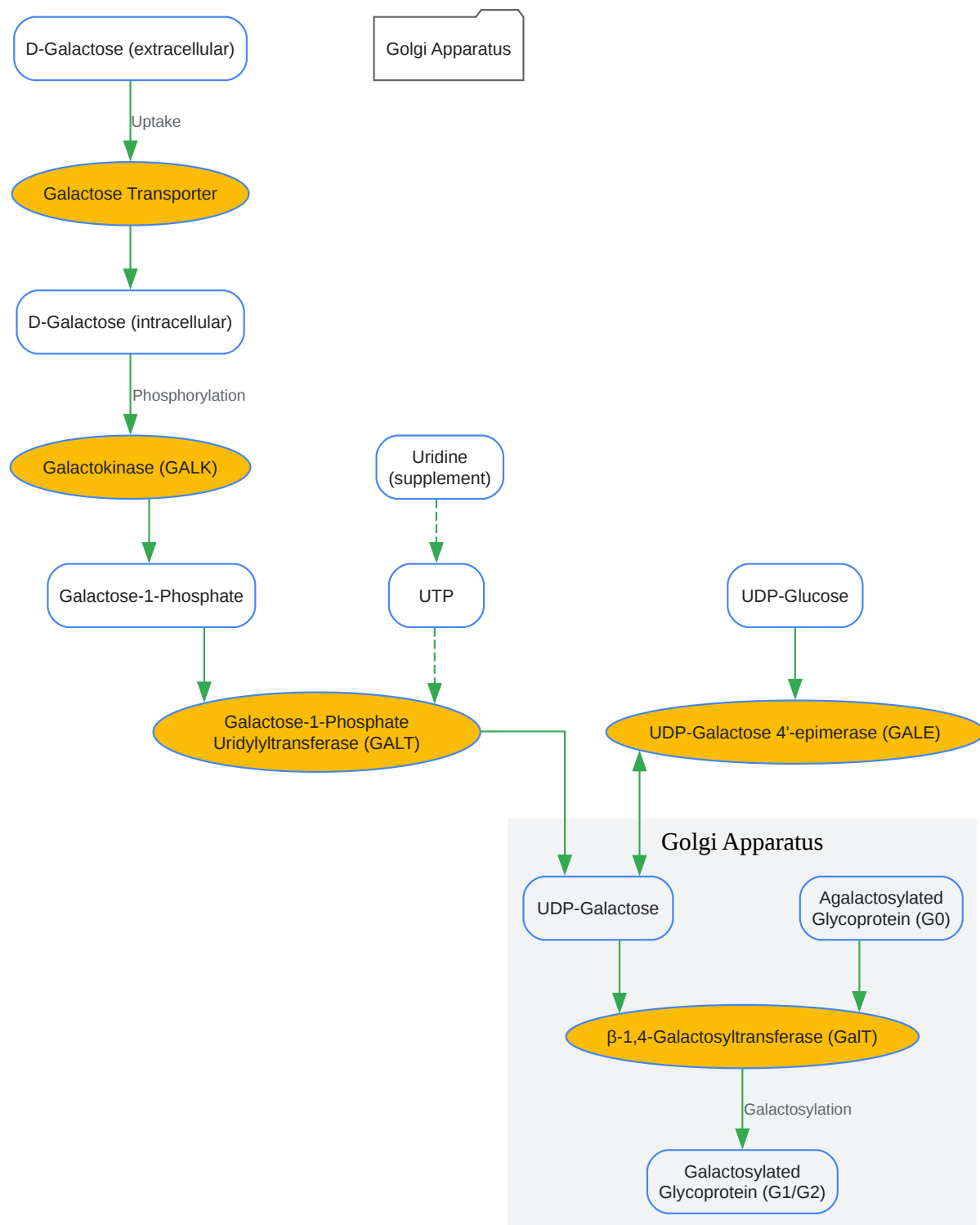
These application notes provide a comprehensive overview and detailed protocols for utilizing **D-Galactose** to modulate the glycosylation of recombinant proteins, with a focus on mammalian cell culture systems like Chinese Hamster Ovary (CHO) cells.

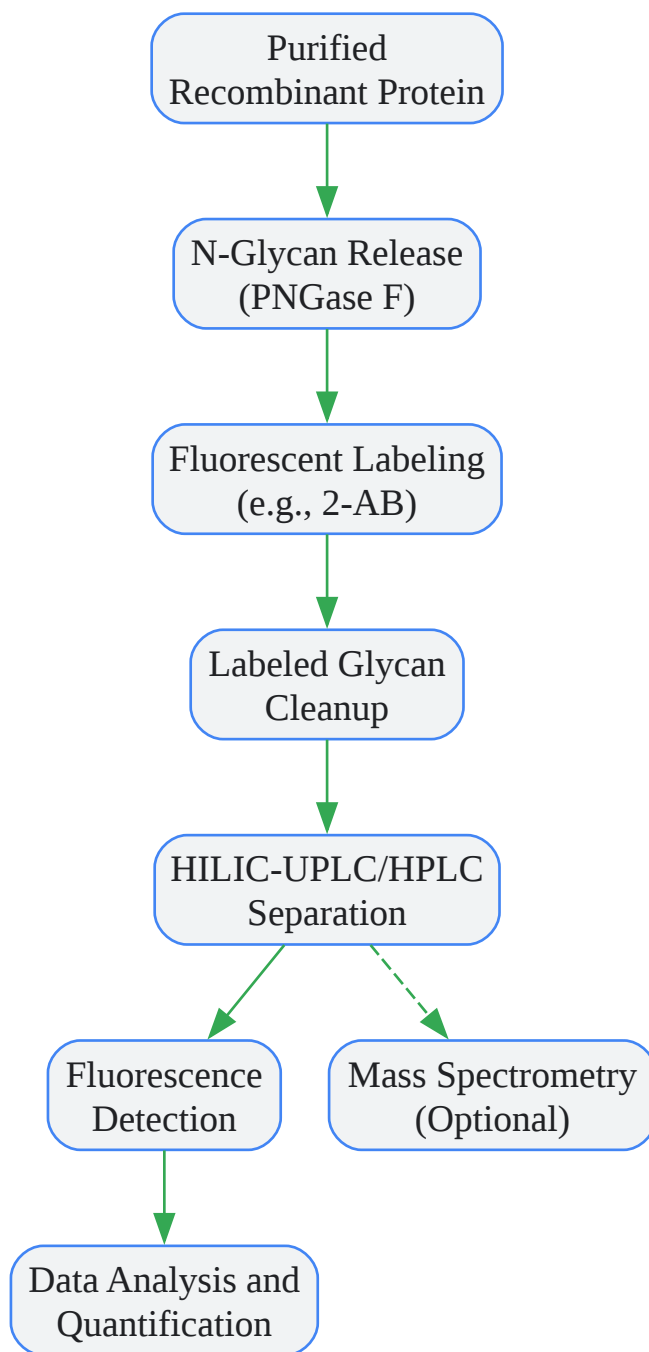
Scientific Background

N-linked glycosylation is a complex process occurring in the endoplasmic reticulum and Golgi apparatus. The addition of galactose residues to the terminal N-acetylglucosamine (GlcNAc) of glycan chains is catalyzed by β -1,4-galactosyltransferase (GalT). The availability of the nucleotide sugar donor, UDP-Galactose (UDP-Gal), is a rate-limiting factor for this reaction.^[1]

By supplementing the cell culture medium with **D-Galactose**, the intracellular UDP-Gal pool can be increased, thereby driving the galactosylation reaction towards the desired higher galactosylated glycoforms (G1 and G2).[1][2] This can subsequently enhance sialylation, as galactosylated structures are the primary substrates for sialyltransferases.[3] However, the response to **D-Galactose** supplementation can be cell line-specific and is influenced by other factors such as the metabolic state of the cells and the presence of other media components like uridine and manganese.[1][4]

Signaling Pathway for **D-Galactose** in Glycosylation





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